2,3-DI-O-Carboxymethyl-D-glucose
Overview
Description
2,3-DI-O-Carboxymethyl-D-glucose is a pharmacologic substance utilized in the remediation of pathophysiological conditions arising from impaired glucose metabolism . Its mechanism of action lies in suppressing the enzymatic activities involved in carbohydrate catabolism . Its medical usage is mostly directed towards the management of diabetes mellitus and other associated metabolic abnormalities .
Synthesis Analysis
The general procedure used for introducing the carboxymethyl groups in the desired positions was to allow methyl bromoacetate to react with the sodio compound, prepared by the reaction of metallic sodium with a glucose derivative having the appropriate hydroxyl groups unsubstituted . For the preparation of the sodio derivative, advantage was taken of the greater chemical reactivity of sodium dispersions .Molecular Structure Analysis
The 2,3-DI-O-CARBOXYMETHYL-D-GLUCOSE molecule contains a total of 35 bond(s). There are 19 non-H bond(s), 3 multiple bond(s), 11 rotatable bond(s), 3 double bond(s), 2 ester(s) (aliphatic), 1 aldehyde(s) (aliphatic), 5 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), and 2 tertiary alcohol(s) .Chemical Reactions Analysis
The reaction efficiency of carboxymethylation in the aqueous solvent is less effective compared to the heterogeneous conversion in a slurry medium . The carboxymethyl group is stable to the conditions of acid hydrolysis .Physical And Chemical Properties Analysis
2,3-DI-O-Carboxymethyl-D-glucose is a white amorphous solid . It is soluble in DMSO, H2O, and MeOH . Its molecular formula is C10H16O10 and its molecular weight is 296.23 .Scientific Research Applications
Synthesis and Chemical Analysis
2,3-DI-O-Carboxymethyl-D-glucose is a significant derivative in chemical research. Shyluk and Timell (1956) synthesized various carboxymethyl ethers of glucose, including 2,3-DI-O-Carboxymethyl-D-glucose, emphasizing its relevance in analytical chemistry (Shyluk & Timell, 1956). Reuben and Conner (1983) used 13C NMR spectroscopy for the structural analysis of hydrolyzed O-(carboxymethyl)cellulose, which includes 2,3-DI-O-Carboxymethyl-D-glucose, demonstrating its utility in advanced spectroscopic methods (Reuben & Conner, 1983).
Enzymatic and Chemical Characterization
Heinze et al. (2000) characterized 2,3-O-Carboxymethyl cellulose, prepared via 2,3-DI-O-Carboxymethyl-D-glucose, using enzymatic and chemical methods. This work highlights the significance of this compound in understanding polymer structures and their functional group distributions (Heinze et al., 2000).
Metabolic Studies and Imaging
Sejnowski et al. (1980) investigated the use of glucose analogs like 2-deoxyglucose for metabolic activity mapping in the brain, showcasing the potential of derivatives like 2,3-DI-O-Carboxymethyl-D-glucose in neuroscientific research (Sejnowski et al., 1980). Additionally, Nasrallah et al. (2013) explored the use of 2-Deoxy-D-glucose, a similar compound, in MRI imaging for glucose uptake and metabolism, suggesting potential imaging applications for related derivatives (Nasrallah et al., 2013).
Glucose Monitoring and Diabetes Research
Jeon et al. (2021) discussed the development of a glucose sensor using glucose dehydrogenase, indicating the relevance of glucose derivatives in the development of diagnostic tools (Jeon, Kim, & Choi, 2021). Moreover, Kavakiotis et al. (2017) reviewed the application of machine learning in diabetes research, emphasizing the importance of glucose-related compounds in understanding and managing this condition (Kavakiotis et al., 2017).
Safety And Hazards
properties
IUPAC Name |
[(2R,3R,4S,5R)-5-carboxyoxy-1,2,3-trihydroxy-6-oxoheptan-4-yl] hydrogen carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O10/c1-3(11)6(18-8(14)15)7(19-9(16)17)5(13)4(12)2-10/h4-7,10,12-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5-,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPPKVYFTUMDJG-JWXFUTCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(CO)O)O)OC(=O)O)OC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)OC(=O)O)OC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-DI-O-Carboxymethyl-D-glucose |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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